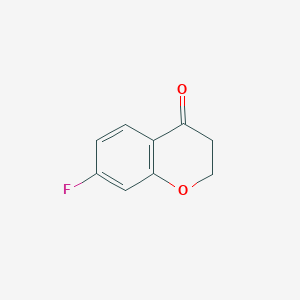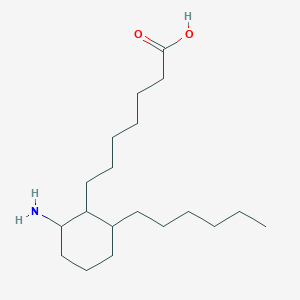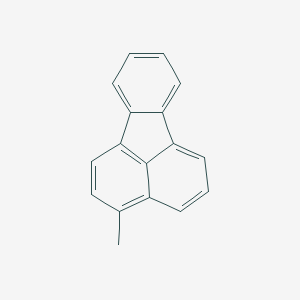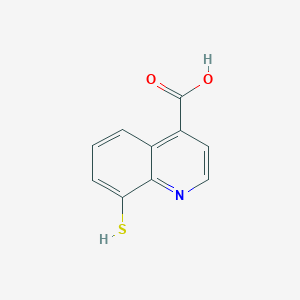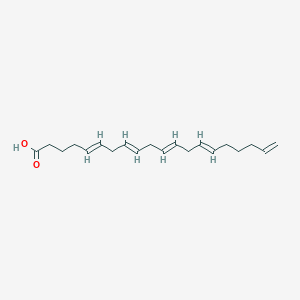
5,8,11,14,19-Eicosapentaenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8,11,14,19-Eicosapentaenoic acid (EPA) is a type of omega-3 fatty acid that is commonly found in fish oil. It is an essential nutrient that cannot be produced by the human body and must be obtained through the diet. EPA has been studied extensively for its potential health benefits, including its ability to reduce inflammation, improve heart health, and support brain function.
Mécanisme D'action
5,8,11,14,19-Eicosapentaenoic acid works by inhibiting the production of inflammatory molecules in the body, such as prostaglandins and leukotrienes. It also promotes the production of anti-inflammatory molecules, such as resolvins and protectins. In addition, 5,8,11,14,19-Eicosapentaenoic acid can improve the fluidity of cell membranes, which can enhance cell signaling and improve overall cellular function.
Effets Biochimiques Et Physiologiques
5,8,11,14,19-Eicosapentaenoic acid has a number of biochemical and physiological effects in the body. It can reduce inflammation, improve heart health, support brain function, and enhance immune system function. 5,8,11,14,19-Eicosapentaenoic acid has also been shown to have anti-cancer properties and may help to prevent the development of certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
5,8,11,14,19-Eicosapentaenoic acid has several advantages for use in lab experiments. It is readily available and can be obtained from a variety of sources. It is also relatively stable and can be stored for extended periods of time. However, one limitation of using 5,8,11,14,19-Eicosapentaenoic acid in lab experiments is that it can be difficult to control for individual differences in absorption and metabolism.
Orientations Futures
There are several future directions for research on 5,8,11,14,19-Eicosapentaenoic acid. One area of interest is its potential role in the prevention and treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 5,8,11,14,19-Eicosapentaenoic acid has also been shown to have potential benefits for mental health, including reducing symptoms of depression and anxiety. Additionally, research is ongoing into the potential anti-cancer properties of 5,8,11,14,19-Eicosapentaenoic acid and its ability to support immune system function.
Méthodes De Synthèse
5,8,11,14,19-Eicosapentaenoic acid can be synthesized from alpha-linolenic acid (ALA), another omega-3 fatty acid that is found in plant-based sources such as flaxseed and walnuts. The conversion of ALA to 5,8,11,14,19-Eicosapentaenoic acid in the body is limited, however, and it is recommended to obtain 5,8,11,14,19-Eicosapentaenoic acid directly from dietary sources or supplements.
Applications De Recherche Scientifique
5,8,11,14,19-Eicosapentaenoic acid has been the subject of numerous scientific studies investigating its potential health benefits. Research has shown that 5,8,11,14,19-Eicosapentaenoic acid can reduce inflammation in the body, which may help to alleviate symptoms of conditions such as rheumatoid arthritis and inflammatory bowel disease. 5,8,11,14,19-Eicosapentaenoic acid has also been shown to improve heart health by reducing triglyceride levels and lowering blood pressure.
Propriétés
Numéro CAS |
111219-92-2 |
|---|---|
Nom du produit |
5,8,11,14,19-Eicosapentaenoic acid |
Formule moléculaire |
C20H30O2 |
Poids moléculaire |
302.5 g/mol |
Nom IUPAC |
(5E,8E,11E,14E)-icosa-5,8,11,14,19-pentaenoic acid |
InChI |
InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2,6-7,9-10,12-13,15-16H,1,3-5,8,11,14,17-19H2,(H,21,22)/b7-6+,10-9+,13-12+,16-15+ |
Clé InChI |
RJUPEYJKQFFLQV-UHFFFAOYSA-N |
SMILES isomérique |
C=CCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)O |
SMILES |
C=CCCCC=CCC=CCC=CCC=CCCCC(=O)O |
SMILES canonique |
C=CCCCC=CCC=CCC=CCC=CCCCC(=O)O |
Synonymes |
5,8,11,14,19-eicosapentaenoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



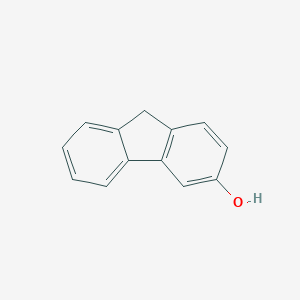
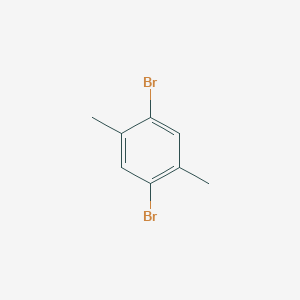
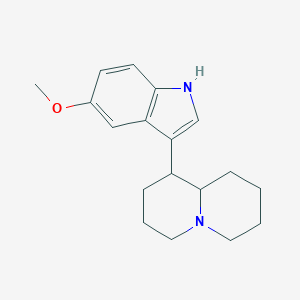
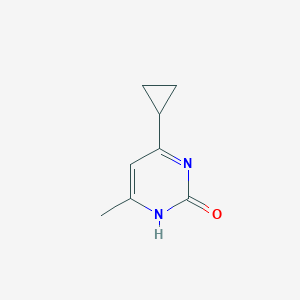

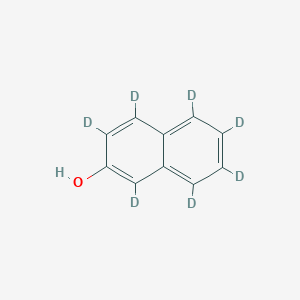
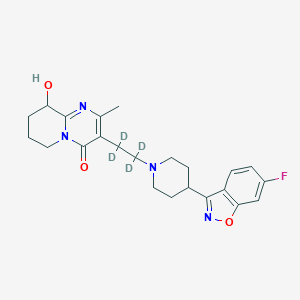
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2,3-dimethyl-(9CI)](/img/structure/B47712.png)
